N1-(3,4-dimethylphenyl)-N2-(4-methoxybenzyl)oxalamide

Description

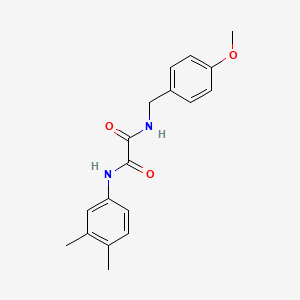

N1-(3,4-Dimethylphenyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (ethanediamide) core flanked by two aromatic substituents: a 3,4-dimethylphenyl group and a 4-methoxybenzyl group. This compound belongs to a broader class of oxalamides, which have garnered attention in medicinal chemistry and flavoring applications due to their structural versatility and tunable physicochemical properties.

Properties

IUPAC Name |

N'-(3,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-12-4-7-15(10-13(12)2)20-18(22)17(21)19-11-14-5-8-16(23-3)9-6-14/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUBGNRTMNYWRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-dimethylphenyl)-N2-(4-methoxybenzyl)oxalamide typically involves the reaction of 3,4-dimethylaniline with 4-methoxybenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

Step 1: Preparation of oxalyl chloride solution in anhydrous dichloromethane.

Step 2: Addition of 3,4-dimethylaniline to the oxalyl chloride solution, followed by stirring at low temperature.

Step 3: Gradual addition of 4-methoxybenzylamine to the reaction mixture, followed by stirring at room temperature.

Step 4: Purification of the resulting product through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-dimethylphenyl)-N2-(4-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The aromatic rings can be oxidized to form quinones.

Reduction: The oxalamide linkage can be reduced to form corresponding amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of amines and other reduced derivatives.

Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

N1-(3,4-dimethylphenyl)-N2-(4-methoxybenzyl)oxalamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(3,4-dimethylphenyl)-N2-(4-methoxybenzyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects on Yield: Electron-withdrawing groups (e.g., Cl in ) generally facilitate higher yields compared to bulky or electron-donating substituents (e.g., quinoline in ).

- Stereochemical Complexity: Compounds with extended alkyl chains (e.g., phenethyl in ) or heterocycles (e.g., quinoline in ) require meticulous purification, often reducing overall efficiency.

Metabolic and Pharmacokinetic Profiles

Metabolic Pathways

- Hydrolysis: Oxalamides are prone to hydrolytic cleavage of the central ethanediamide bond, generating aromatic amines and carboxylic acids. This pathway is common in compounds like N1-(2,3-dimethoxybenzyl)-N2-(pyridin-2-ylethyl)oxalamide (No. 2225), which undergoes rapid plasma clearance in rats .

- Oxidation : The 3,4-dimethylphenyl group in the target compound may undergo hydroxylation or demethylation, as seen in structurally related (R)-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide .

- Conjugation : Glucuronidation of hydroxylated metabolites is likely, based on FAO/WHO evaluations of similar flavoring agents .

Pharmacokinetic Parameters

- Bioavailability: Poor oral bioavailability is a hallmark of many oxalamides (e.g., <10% for No. 2225 in rats ), attributed to first-pass metabolism and low solubility.

- Elimination : Rapid elimination (t½ < 2 hours) is observed in compounds like N1-(2,3-dimethoxybenzyl)-N2-(pyridin-2-ylethyl)oxalamide, suggesting the target compound may share similar pharmacokinetics .

Flavoring Agents

- Umami Enhancement : Oxalamides such as S336 (N1-(2,4-dimethoxybenzyl)-N2-(pyridin-2-ylethyl)oxalamide) are approved as flavor enhancers (FEMA 4233) with applications in sauces and snacks . The target compound’s 4-methoxybenzyl group may similarly interact with umami taste receptors (hTAS1R1/hTAS1R3), though specific data are lacking.

Therapeutic Potential

- Antiviral Activity : Analogous compounds like N1-(4-chlorophenyl)-N2-(thiazolyl-pyrrolidinylmethyl)oxalamide exhibit HIV entry inhibition (IC50 < 1 μM) via CD4-binding site interactions .

Biological Activity

N1-(3,4-dimethylphenyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic organic compound belonging to the class of oxalamides. Its structure features two aromatic rings, one with dimethyl substitutions and the other with a methoxy group, linked by an oxalamide bond. This unique configuration contributes to its potential biological activities and reactivity in various chemical environments.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethylaniline with 4-methoxybenzylamine in the presence of oxalyl chloride. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the oxalyl chloride, following these steps:

- Preparation of Oxalyl Chloride : Dissolve oxalyl chloride in anhydrous dichloromethane.

- Addition of 3,4-Dimethylaniline : Introduce 3,4-dimethylaniline to the oxalyl chloride solution while stirring at low temperatures.

- Incorporation of 4-Methoxybenzylamine : Gradually add 4-methoxybenzylamine and stir at room temperature.

- Purification : Purify the resulting product via recrystallization or column chromatography.

The biological activity of this compound is primarily attributed to its interactions with various biological targets such as enzymes and receptors. Preliminary studies indicate that it may modulate enzyme activity and influence cellular signaling pathways.

- Potential Targets : The compound may bind to specific enzymes or receptors, which could lead to alterations in their activity and subsequent biological effects.

Research Findings

Recent investigations into the biological properties of this compound have revealed several potential applications:

- Antimicrobial Activity : Studies have suggested that this compound exhibits antimicrobial properties against a range of bacterial and fungal strains.

- Anticancer Properties : The compound has been explored for its potential as an anticancer agent, showing promising results in vitro against various cancer cell lines.

Comparative Analysis

To understand how this compound compares with similar compounds, a table summarizing key structural differences and biological activities is provided below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Oxalamide linkage with dimethyl and methoxy substitutions | Antimicrobial, anticancer |

| N1-(3,4-dimethylphenyl)-N2-(4-methoxybenzyl)urea | Urea linkage instead of oxalamide | Limited antimicrobial activity |

| N1-(3,4-dimethylphenyl)-N2-(4-methoxybenzyl)thiourea | Thiourea linkage | Varies; less studied |

Case Studies

Several case studies have demonstrated the efficacy of this compound in biological applications:

- Case Study 1 : A study published in a peer-reviewed journal evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at low concentrations.

- Case Study 2 : In vitro assays showed that the compound induced apoptosis in certain cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.